ethyl 2-[4-(aminocarbonyl)phenyl]nicotinate
Overview
Description
Compounds like “ethyl 2-[4-(aminocarbonyl)phenyl]nicotinate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .
Synthesis Analysis
The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol, known as esterification. In the presence of an acid catalyst, the hydroxyl group of the carboxylic acid and the hydrogen from the alcohol’s hydroxyl group form water, while the remaining parts of the molecules combine to form the ester .Molecular Structure Analysis
The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and a catalyst. This reaction is known as saponification when it occurs with fats and oils . Esters can also react with amines in a reaction called aminolysis to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant odors and are often responsible for the fragrant odors of fruits and flowers .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(4-carbamoylphenyl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)12-4-3-9-17-13(12)10-5-7-11(8-6-10)14(16)18/h3-9H,2H2,1H3,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJMEXDBUKOXOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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